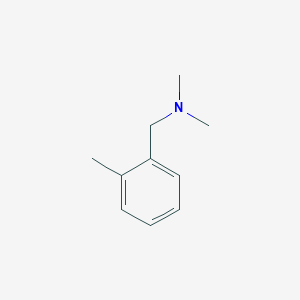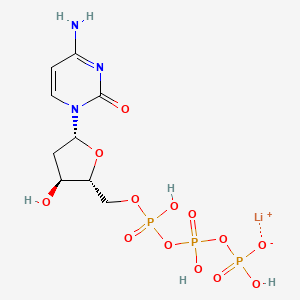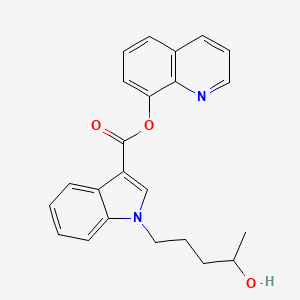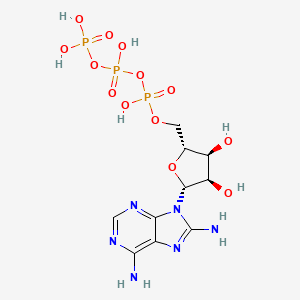
8-NH2-ATP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
8-NH2-ATP is synthesized from 8-NH2-Ado. The synthesis involves the phosphorylation of 8-NH2-Ado to produce this compound. The reaction conditions typically include the use of phosphorylating agents and specific catalysts to facilitate the conversion. The process is carried out under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process involves large-scale phosphorylation reactions, purification steps, and quality control measures to produce this compound in bulk quantities for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
8-NH2-ATP undergoes various chemical reactions, including:
Oxidation: The amino group in this compound can be oxidized under specific conditions.
Substitution: The amino group can participate in substitution reactions with suitable reagents.
Hydrolysis: This compound can be hydrolyzed to release 8-NH2-Ado and inorganic phosphate.
Common Reagents and Conditions
Oxidizing Agents: Used for oxidation reactions.
Nucleophiles: Employed in substitution reactions.
Enzymes: Facilitate hydrolysis reactions under physiological conditions.
Major Products
Oxidation: Produces oxidized derivatives of this compound.
Substitution: Results in substituted amino derivatives.
Hydrolysis: Yields 8-NH2-Ado and inorganic phosphate.
Wissenschaftliche Forschungsanwendungen
8-NH2-ATP has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its role in cellular processes and interactions.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of biochemical assays and diagnostic tools
Wirkmechanismus
The mechanism of action of 8-NH2-ATP involves its conversion from 8-NH2-Ado. The compound exerts its effects by inducing apoptosis-related cleavage of poly (ADP-ribose) polymerase. This process involves the accumulation of this compound within cells, leading to the inhibition of RNA and DNA synthesis. The compound also affects cellular ATP levels and glucose consumption, ultimately triggering autophagy and apoptosis through various molecular pathways .
Vergleich Mit ähnlichen Verbindungen
8-NH2-ATP is compared with other similar compounds, such as:
Adenosine Triphosphate (ATP): The active form of ATP, involved in energy transfer within cells.
8-Chloro-Adenosine: Another modified nucleotide with potential therapeutic applications.
8-Amino-Adenosine (8-NH2-Ado): The precursor of this compound, known for its antitumor activity
Conclusion
This compound is a unique and valuable compound in scientific research, with diverse applications in chemistry, biology, medicine, and industry. Its synthesis, chemical reactions, and mechanism of action make it a subject of interest for researchers exploring new therapeutic agents and biochemical tools.
Eigenschaften
Molekularformel |
C10H17N6O13P3 |
|---|---|
Molekulargewicht |
522.20 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(6,8-diaminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N6O13P3/c11-7-4-8(14-2-13-7)16(10(12)15-4)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,15)(H,22,23)(H,24,25)(H2,11,13,14)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1 |
InChI-Schlüssel |
FRQGDEVDOCHMCQ-UUOKFMHZSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3-Bromo-5-methyl-2-pyridinyl)amino]-2-cyclohexen-1-one](/img/structure/B11936596.png)
![4-bromo-2-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B11936602.png)
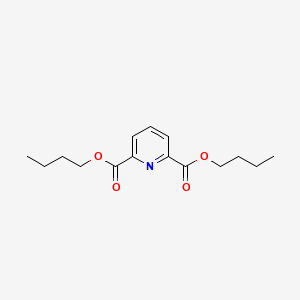
![16-Ethoxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14,16,21,23-nonaene](/img/structure/B11936613.png)
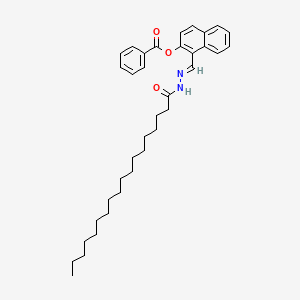
![(1R,3S)-5-[2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11936653.png)
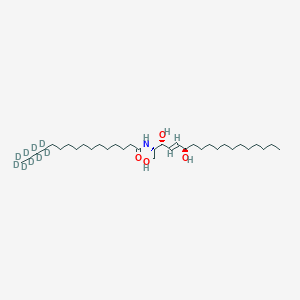
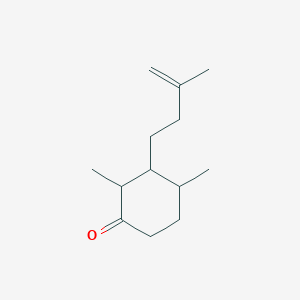
![2-methoxy-4-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate](/img/structure/B11936679.png)
